molecular formula C12H10O4S B116728 Bisphenol S CAS No. 80-09-1

Bisphenol S

Cat. No. B116728
CAS RN: 80-09-1
M. Wt: 250.27 g/mol
InChI Key: VPWNQTHUCYMVMZ-UHFFFAOYSA-N
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Description

Bisphenol S (BPS) is a chemical compound that has gained attention as an alternative to bisphenol A (BPA), which is known for its endocrine-disrupting properties and potential adverse health impacts. BPS is used in various industrial applications, including the manufacturing of plastics and as a component in "BPA-free" products. Despite its widespread use, concerns have been raised regarding the safety of BPS as a substitute for BPA, as it has been found to exhibit similar estrogenic and endocrine-disrupting effects .

Synthesis Analysis

The synthesis of BPS and its analogs is

Scientific Research Applications

Endocrine Disrupting Effects

Bisphenol S (BPS) is recognized for its potential endocrine-disrupting effects. Research has shown that BPS can act as an agonist and antagonist of various nuclear receptors, influencing the endocrine system. Studies have found that BPS can efficiently activate estrogen receptors, with differing activities on human estrogen receptor alpha and beta, androgen receptor, and pregnane X receptor (Molina-Molina et al., 2013). Another study highlighted that BPS alters the transcription of genes related to the endocrine, stress response, and biotransformation pathways in the aquatic midge Chironomus riparius (Herrero et al., 2018).

Effects on Reproductive Neuroendocrine System

BPS impacts the reproductive neuroendocrine system during early development in zebrafish, as indicated by changes in gene expression related to estrogen receptor, thyroid hormone receptor, and enzyme aromatase pathways (Qiu et al., 2016).

Interaction with Human Health

Several studies have suggested a relationship between exposure to BPS and adverse health effects like cancer, infertility, diabetes, and obesity. For instance, BPS has been identified as not a safe alternative to BPA, affecting physiological functions in humans and rodents (Eladak et al., 2015).

Environmental Impact and Biodegradation

BPS is widely used in industrial production, accumulating in environments like sewage treatment plants and sludge. Its impact and interaction mechanism on lipids hydrolysis in sludge were studied, showing that lipase denaturation occurs with BPS exposure (Yang et al., 2018).

Toxicological Effects

Research has also focused on the toxicological effects of BPS, such as its eryptosis-inducing activity in human red blood cells, suggesting potential risks during occupational exposure or subacute poisoning with these compounds (Maćczak et al., 2016).

Chemical Identification on Plastic Surfaces

An innovative approach was developed to identify bisphenol compounds, including BPS, on plastic surfaces using a chemical method. This research contributes to recognizing harmful phenolic compounds in commercialized plastic items (Pereira et al., 2021).

Safety And Hazards

BPS, like BPA, is considered an endocrine-disrupting chemical . It has been found to be toxic to human placental cells, with the P2X7 receptor being a common key element . BPS exposure is not considered a safe alternative for human health, particularly for pregnant women and their fetuses .

properties

IUPAC Name

4-(4-hydroxyphenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWNQTHUCYMVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59790-00-0
Record name Phenol, 4,4′-sulfonylbis-, homopolymer
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DSSTOX Substance ID

DTXSID3022409
Record name 4,4'-Sulfonyldiphenol
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Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Pellets or Large Crystals, White solid; [HSDB] Slightly beige crystalline powder; [Acros Organics MSDS]
Record name Phenol, 4,4'-sulfonylbis-
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Record name 4,4'-Sulfonyldiphenol
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Solubility

Insoluble in water, Soluble in ethanol, ether; slightly soluble in benzene, DMSO
Record name Bisphenol S
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Density

1.3663 g/cu cm at 15 °C
Record name Bisphenol S
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Product Name

4,4'-Sulfonyldiphenol

Color/Form

White, crystalline powder, Needles (from water), orhombic bipyramidol

CAS RN

80-09-1, 25641-61-6
Record name Bisphenol S
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Record name Bisphenol S
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Record name Sulphonylbisphenol
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Record name 4,4'-Sulfonyldiphenol
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Record name Phenol, 4,4'-sulfonylbis-
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Record name 4,4'-sulphonyldiphenol
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Record name Sulphonylbisphenol
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Record name BISPHENOL S
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Record name Bisphenol S
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Melting Point

240.5 °C
Record name Bisphenol S
Source Hazardous Substances Data Bank (HSDB)
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Synthesis routes and methods I

Procedure details

According to DE-A-2,708,388, the reaction of phenol with sulfuric acid in the presence of a solvent, e.g. of an aromatic hydrocarbon, gives bis(4-hydroxyphenyl)sulfone and the isomeric 2,4,-dihydroxydiphenylsulfone in a ratio of about 3:1. In addition, as our own experiments have shown, a small amount of 6-hydroxy[1,3-bis(4-hydroxyphenylsulfonyl)]benzene is formed. The yield and purity of the target product are improved by continuously removing the solvent from the reaction by distillation or by distilling off the product after the reaction has been substantially completed, it being important to carry out the distillation in the temperature range of 160°-200° C., since only under these conditions is isomerization of the 2,4'-isomer to bis(4-hydroxyphenyl)sulfone achieved.
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Synthesis routes and methods II

Procedure details

Since almost no water is contained in the reaction mixture, it is preferable that 4,4′-dihydroxydiphenylsulfone is separated by crystallization by adding phenol to the reaction mixture. The amount of the crystallized 4,4′-dihydroxydiphenylsulfone to provide the content of 2,4′-dihydroxydiphenylsulfone greater than the content of 4,4′-dihydroxydiphenylsulfone in the filtrate obtained by the crystallization of 4,4′-dihydroxydiphenylsulfone, followed by the filtration, can be calculated, and the amount of the added phenol can be obtained based on the solubility using the amount obtained by the calculation. The filtrate having a content of 2,4′-dihydroxydiphenylsulfone greater than the content of 4,4′-dihydroxydiphenylsulfone can be obtained as follows: phenol is added to the reaction mixture; the resultant mixture is heated until the entire fluid becomes homogeneous; the heated fluid is cooled, and crystals of 4,4′-dihydroxydiphenylsulfone are allowed to grow sufficiently and then separated by filtration. Since the crystals of 4,4′-dihydroxydiphenylsulfone separated by the filtration contains phenol and phenolsulfonic acid, it is preferable that the crystals are washed with hot water and dried. The obtained 4,4′-dihydroxydiphenylsulfone has a purity of 95% by weight or greater.
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Synthesis routes and methods III

Procedure details

A reaction mixture comprising 4,4′-dihydroxydiphenylsulfone and 2,4′-dihydroxydiphenylsulfone can be obtained by mixing phenol and sulfuric acid and/or phenolsulfonic acid, followed by heating the resultant mixture and removing formed water by distillation as an azeotrope. It is preferable that the reaction is conducted under a reduced pressure. It is preferable that, where necessary, phenol is added during the reaction to supplement phenol removed to the outside of the system by the azeotropic distillation with water. In general, 4,4′-dihydroxydiphenylsulfone is formed in a greater amount than 2,4′-dihydroxydiphenylsulfone.
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Synthesis routes and methods IV

Procedure details

A mixture of 290 g (3.09 moles) of phenol, 146 g (1.46 moles) of 98% sulfuric acid and 90 g of tetrachloroethane is heated with stirring. When the temperature of the reaction system reaches about 140° C., the mixture begins to boil, giving off an azeotropic mixture of water and tetrachloroethane, which is condensed and separated into two phases, i.e., water and tetrachloroethane. The tetrachloroethane is continuously returned to the reaction mixture. With continuous heating, when the amount of the aqueous phase reaches 45 ml, the temperature of reaction mixture is about 160° C. Subsequently tetrachloroethane containing small amounts of water and phenol is completely distilled off over a period of 4 hours by reducing a pressure of the reaction system to produce the dried reaction mixture in a solid state, while adjusting the temperature to 160° to 170° C. A solution of 62 g of sodium hydroxide in 3.5 l of water is added to the residue, 5 g of active carbon is added to the solution, the mixture is filtered and the filtrate is neutralized with sulfuric acid. The resulting cyrstals are filtered off, then washed with water and dried, giving 332 g of 4,4'-dihydroxydiphenylsulfone, melting at 248° C., in a yield of 91.2% based on the sulfuric acid starting material. When analyzed by gas chromatography, the isomer content is found to be 1.2% in the dried reaction mixture and 0.8% in the product.
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290 g
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Synthesis routes and methods V

Procedure details

A mixture of 290 g (3.09 moles) of phenol, 146 g of 98% sulfuric acid and 150 g of o-dichlorobenzene is heated with stirring. When the temperature of the reaction system reaches about 150° C., the mixture begins to boil, giving off an azeotropic mixture of water and o-dichlorobenzene, which is condensed and separated into two phases, i.e., water and o-dichlorobenzene. The o-dichlorobenzene is continuously returned to the reaction mixture. With continuous heating, when the amount of the aqueous phase reaches 52 ml, the temperature of reaction mixture is about 180° C. Subsequently o-dichlorobenzene containing small amounts of water and phenol is completely distilled off over a period of 3 hours by reducing a pressure of the reaction system to produce the dried reaction mixture in a solid state, while adjusting the temperature to 175° to 185° C. When analyzed by gas chromatography, the dried reaction mixture is found to contain 0.9% by weight of 2,4'-dihydroxydiphenylsulfone based on 4,4'-dihydroxydiphenylsulfone present therein (hereinafter referred to as isomer content). A solution of 62 g of sodium hydroxide in 3.5 l of water is added to the residue, 5 g of active carbon is added to the solution, the mixture is filtered and the filtrate is neutralized with sulfuric acid. The resulting crystals are filtered off, then washed with water and dried, giving 332 g of 4,4'-dihydroxydiphenylsulfone, melting at 248° C., in a yield of 91.2% based on the sulfuric acid starting material. When analyzed by gas chromatography, the product is found to contain 0.8% of isomer content.
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290 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,300
Citations
JR Rochester, AL Bolden - Environmental health perspectives, 2015 - ehp.niehs.nih.gov
… For the purpose of our review, we chose to evaluate two of these analogs—bisphenol S (BPS) and bisphenol F (BPF)—because of their widespread consumer and commercial use. …
Number of citations: 278 ehp.niehs.nih.gov
S Eladak, T Grisin, D Moison, MJ Guerquin… - Fertility and sterility, 2015 - Elsevier
Bisphenol A (BPA) is a widely studied typical endocrine-disrupting chemical, and one of the major new issues is the safe replacement of this commonly used compound. Bisphenol S (…
Number of citations: 654 www.sciencedirect.com
E Grignard, S Lapenna, S Bremer - Toxicology in vitro, 2012 - Elsevier
… assays comparable to the regulatory accepted test method (OECD Test Guideline 455) (OECD, 2009), we compared the estrogenic activity of Bisphenol A versus Bisphenol S. Both …
Number of citations: 271 www.sciencedirect.com
R Bousoumah, V Leso, I Iavicoli, P Huuskonen… - Science of the Total …, 2021 - Elsevier
… In 2018, ECHA developed a market survey to know the volume of bisphenol S (BPS) used as … These include bisphenol S (BPS; 4,4′-sulfonylbisphenol) or bisphenol F (BPF; 4,4′-…
Number of citations: 87 www.sciencedirect.com
C Liao, F Liu, K Kannan - Environmental science & technology, 2012 - ACS Publications
As the evidence of the toxic effects of bisphenol A (BPA) grows, its application in commercial products is gradually being replaced with other related compounds, such as bisphenol S (…
Number of citations: 575 pubs.acs.org
E Danzl, K Sei, S Soda, M Ike, M Fujita - International journal of …, 2009 - mdpi.com
A group of compounds structurally similar to bis(4-hydroxyphenyl)propane (bisphenol A, BPA) are called bisphenols (BPs), and some of them can partially replace BPA in industrial …
Number of citations: 263 www.mdpi.com
K Ji, S Hong, Y Kho, K Choi - Environmental science & technology, 2013 - ACS Publications
While bisphenol S (BPS) has been frequently detected both in environment and biota, limited information is available on their effects of endocrine system. In the present study, adult …
Number of citations: 362 pubs.acs.org
M Mathew, S Sreedhanya, P Manoj… - The Journal of …, 2014 - ACS Publications
The interaction of bisphenol-S (BPS) with serum albumins using steady-state, synchronous, time-resolved, and circular dichroism spectroscopies has been investigated. The binding …
Number of citations: 100 pubs.acs.org
HJ Lehmler, B Liu, M Gadogbe, W Bao - ACS omega, 2018 - ACS Publications
Bisphenol F (BPF) and bisphenol S (BPS) are replacing bisphenol A (BPA) in the manufacturing of products containing polycarbonates and epoxy resins. Data on current human …
Number of citations: 380 pubs.acs.org
A Ullah, M Pirzada, S Jahan, H Ullah, G Shaheen… - Chemosphere, 2018 - Elsevier
Bisphenol A and its analogs bisphenol B, bisphenol F, and bisphenol S: Comparative in vitro … Bisphenol A and its analogs bisphenol B, bisphenol F, and bisphenol S: Comparative in …
Number of citations: 163 www.sciencedirect.com

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